molecular formula C11H15N3O3S B2623002 N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)ethanesulfonamide CAS No. 2034553-37-0

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)ethanesulfonamide

Cat. No. B2623002
CAS RN: 2034553-37-0
M. Wt: 269.32
InChI Key: HFSKTKIKMFTXHY-UHFFFAOYSA-N
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Description

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)ethanesulfonamide, also known as Furosemide, is a potent diuretic drug that is widely used in the treatment of various medical conditions such as hypertension, congestive heart failure, and edema. Furosemide is a sulfonamide derivative and is classified as a loop diuretic. It is one of the most commonly prescribed diuretics due to its high efficacy and low toxicity.

Mechanism Of Action

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)ethanesulfonamide works by inhibiting the reabsorption of sodium and chloride ions in the ascending limb of the loop of Henle in the kidney. This leads to an increase in the excretion of sodium, chloride, and water, resulting in diuresis. N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)ethanesulfonamide also increases the excretion of potassium and calcium ions. The mechanism of action of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)ethanesulfonamide has been extensively studied and is well understood.
Biochemical and physiological effects
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)ethanesulfonamide has a number of biochemical and physiological effects on the body. It increases the excretion of sodium, chloride, and water, leading to a reduction in blood volume and blood pressure. N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)ethanesulfonamide also increases the excretion of potassium and calcium ions, which can lead to electrolyte imbalances. N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)ethanesulfonamide has been shown to have a number of other effects on the body, including reducing inflammation, improving endothelial function, and reducing oxidative stress.

Advantages And Limitations For Lab Experiments

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)ethanesulfonamide has a number of advantages for lab experiments. It is a potent diuretic and can be used to induce diuresis in animal models. N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)ethanesulfonamide is also relatively safe and has a low toxicity profile. However, N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)ethanesulfonamide has some limitations for lab experiments. It can cause electrolyte imbalances, which can affect the results of experiments. N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)ethanesulfonamide can also affect the metabolism of other drugs, which can complicate experiments involving multiple drugs.

Future Directions

There are a number of future directions for research on N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)ethanesulfonamide. One area of research is the development of new formulations of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)ethanesulfonamide that have improved bioavailability and efficacy. Another area of research is the development of new diuretic drugs that have fewer side effects than N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)ethanesulfonamide. N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)ethanesulfonamide has also been studied for its potential use in the treatment of other medical conditions, such as acute lung injury and sepsis. Further research is needed to determine the efficacy of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)ethanesulfonamide in these conditions.
Conclusion
In conclusion, N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)ethanesulfonamide is a potent diuretic drug that has been extensively studied for its therapeutic effects in various medical conditions. It works by inhibiting the reabsorption of sodium and chloride ions in the ascending limb of the loop of Henle in the kidney. N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)ethanesulfonamide has a number of advantages for lab experiments, but also has some limitations. There are a number of future directions for research on N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)ethanesulfonamide, including the development of new formulations and the study of its potential use in other medical conditions.

Synthesis Methods

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)ethanesulfonamide is synthesized by reacting 4-chloro-5-sulfamoylanthranilic acid with ethyl glycinate in the presence of sodium hydroxide. The resulting product is then reacted with furfurylamine to produce N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)ethanesulfonamide. The synthesis method of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)ethanesulfonamide has been extensively studied and optimized to increase the yield and purity of the final product.

Scientific Research Applications

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)ethanesulfonamide has been extensively studied for its therapeutic effects in various medical conditions. It has been shown to be effective in reducing blood pressure, relieving edema, and improving cardiac function. N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)ethanesulfonamide has also been studied for its potential use in the treatment of acute kidney injury, chronic kidney disease, and liver disease.

properties

IUPAC Name

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3S/c1-2-18(15,16)13-4-5-14-8-11(7-12-14)10-3-6-17-9-10/h3,6-9,13H,2,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFSKTKIKMFTXHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCCN1C=C(C=N1)C2=COC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)ethanesulfonamide

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